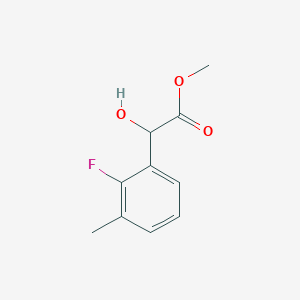
2,3-Difluoro-4-Isopropenylphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Difluoro-4-Isopropenylphenol is a chemical compound with the molecular formula C9H8F2O . It is used in the synthesis of material-poly {methyl [3- (2-hydroxy-3,4-difluoro)phenyl]propyl siloxane} (PMDFPS), which is sensitive to toxic organophosphate .
Synthesis Analysis
The synthesis of this compound involves several steps. 2,3-Diaminoanisole was diazotized with conc.HCl and NaNO_2 below 5 ℃ and treated with fluoroboric acids (w (HBF_4)=40%) (Schiemann reaction) to give 2,3-difluoro-4-iodoanisole (Ⅰ) in 40.7% yield .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C9H8F2O . The molecular weight of this compound is 130.09 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a boiling point of 54 °C/25 mmHg and a melting point of 39-42 °C .作用机制
The mechanism of action of 2,3-Difluoro-4-Isopropenylphenol is not fully understood. However, it is believed that this compound exerts its antitumor activity by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This compound has also been shown to induce the expression of p53, a tumor suppressor gene, which leads to the activation of apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells by inducing apoptosis and blocking the cell cycle. This compound has also been found to have antibacterial activity against a range of Gram-positive and Gram-negative bacteria. In addition, this compound has been shown to have antiviral activity against a range of viruses, including herpes simplex virus type 1 and type 2.
实验室实验的优点和局限性
One of the main advantages of 2,3-Difluoro-4-Isopropenylphenol is its broad-spectrum activity against cancer cells, bacteria, and viruses. This compound is also relatively easy to synthesize, which makes it an attractive compound for drug development. However, this compound has some limitations in lab experiments. For example, this compound is not very soluble in water, which can make it difficult to administer in vivo. In addition, this compound can be toxic to normal cells at high concentrations, which can limit its therapeutic potential.
未来方向
2,3-Difluoro-4-Isopropenylphenol has shown promise as a potential drug candidate for the treatment of various diseases. Future research should focus on optimizing the synthesis method of this compound to improve its yield and purity. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects. Future research should also explore the use of this compound in combination with other drugs to improve its efficacy and reduce its toxicity. Finally, the development of new delivery systems for this compound could help to overcome its solubility issues and improve its bioavailability.
合成方法
2,3-Difluoro-4-Isopropenylphenol can be synthesized using a one-pot reaction of 2,3-difluorophenol and isopropenylphenol in the presence of a Lewis acid catalyst. The reaction proceeds through Friedel-Crafts alkylation and results in the formation of this compound with a yield of up to 85%.
科学研究应用
2,3-Difluoro-4-Isopropenylphenol has been extensively studied for its potential use in various fields. One of the most promising applications of this compound is in the development of new drugs. This compound has been shown to exhibit antitumor, antiviral, and antibacterial activity. It has also been found to inhibit the growth of cancer cells by inducing apoptosis and blocking the cell cycle. This compound has shown promise as a potential drug candidate for the treatment of various cancers, including breast, lung, and ovarian cancer.
属性
IUPAC Name |
2,3-difluoro-4-prop-1-en-2-ylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O/c1-5(2)6-3-4-7(12)9(11)8(6)10/h3-4,12H,1H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USYNLVPAHQNZMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=C(C(=C(C=C1)O)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
445004-25-1 |
Source


|
| Record name | 2,3-difluoro-4-(prop-1-en-2-yl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

phenyl]methyl})amine](/img/structure/B2949881.png)
![8-(2,4-Dimethylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1,3,5-trihydro-4-imid azolino[1,2-h]purine-2,4-dione](/img/no-structure.png)
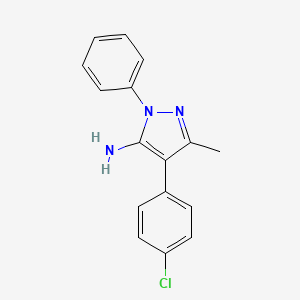
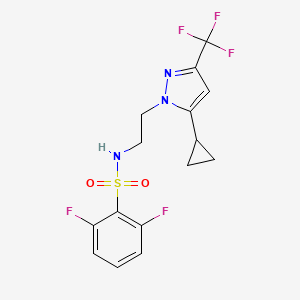
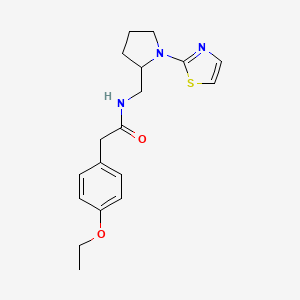
![2-[4-(1-Methylimidazol-2-yl)piperazin-1-yl]pyrimidine-4-carbonitrile](/img/structure/B2949894.png)
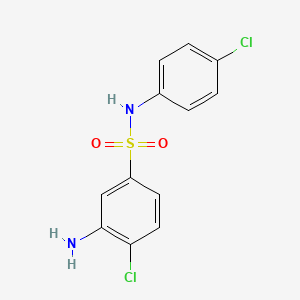
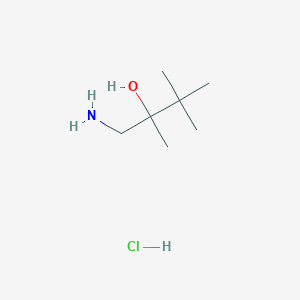
![N-Methyl-N-[2-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]ethyl]but-2-ynamide](/img/structure/B2949897.png)
![N-(4-(methylthio)benzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2949899.png)
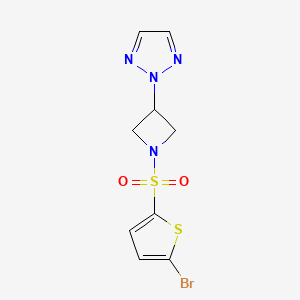
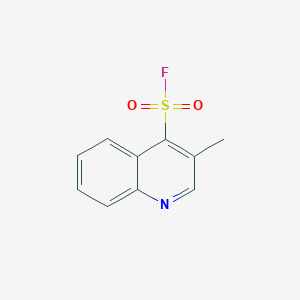
![N-(3-methoxyphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2949902.png)
